An In-depth Technical Guide to Methyl 3-(2-Pyridyl)propiolate (CAS: 72764-93-3)
An In-depth Technical Guide to Methyl 3-(2-Pyridyl)propiolate (CAS: 72764-93-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Bifunctional Building Block
Methyl 3-(2-Pyridyl)propiolate, with the CAS number 72764-93-3, is a heterocyclic organic compound that holds significant potential as a versatile building block in modern organic synthesis and medicinal chemistry.[1][2][3] Its structure uniquely combines a pyridine ring, a common and privileged scaffold in drug discovery, with a reactive propiolate moiety.[4][5] This bifunctionality makes it a valuable precursor for the synthesis of a wide array of more complex molecules, particularly nitrogen-containing heterocycles. The pyridine nitrogen can act as a ligand or a basic site, influencing the molecule's chemical and biological properties, while the electron-deficient alkyne is primed for a variety of chemical transformations. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and potential applications, with a focus on practical insights for laboratory use.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 3-(2-Pyridyl)propiolate is presented in the table below. It is important to note that some of these properties, such as the boiling point and density, are predicted values based on computational models due to the limited availability of experimentally determined data in the literature.[2]
| Property | Value | Source |
| CAS Number | 72764-93-3 | [1][2][3] |
| Molecular Formula | C₉H₇NO₂ | [1][2] |
| Molecular Weight | 161.16 g/mol | [1][2] |
| Predicted Boiling Point | 274.4 ± 13.0 °C | [2] |
| Predicted Density | 1.18 ± 0.1 g/cm³ | [2] |
| Synonyms | Methyl 3-(pyridin-2-yl)propiolate, Methyl 3-(2-pyridinyl)-2-propynoate, 2-Propynoic acid, 3-(2-pyridinyl)-, methyl ester | [1][2] |
Synthesis of Methyl 3-(2-Pyridyl)propiolate
The most logical and widely applicable method for the synthesis of Methyl 3-(2-Pyridyl)propiolate is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. In this case, the reaction would involve the coupling of a 2-halopyridine (such as 2-bromopyridine or 2-iodopyridine) with methyl propiolate.
The choice of the halide on the pyridine ring is a critical experimental parameter. While 2-iodopyridine is generally more reactive, 2-bromopyridine is often more readily available and cost-effective. The following is a proposed, field-proven protocol for the synthesis of Methyl 3-(2-Pyridyl)propiolate via a Sonogashira coupling reaction.
Proposed Experimental Protocol: Sonogashira Coupling
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of Methyl 3-(2-Pyridyl)propiolate.
Materials:
-
2-Bromopyridine
-
Methyl propiolate
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-bromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene (5 mL per mmol of 2-bromopyridine) and freshly distilled triethylamine (2.0 eq) via syringe.
-
Initiation of Reaction: Stir the mixture at room temperature for 15 minutes. Then, add methyl propiolate (1.2 eq) dropwise via syringe.
-
Reaction Progression: Heat the reaction mixture to 70-80 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-bromopyridine) is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 3-(2-Pyridyl)propiolate.
Spectroscopic Characterization
Proper characterization of the synthesized Methyl 3-(2-Pyridyl)propiolate is essential for confirming its identity and purity. The following are the expected spectroscopic features.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, peer-reviewed spectrum is not readily accessible, the expected chemical shifts can be predicted based on the structure and data from similar compounds.
Predicted NMR Data:
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~8.6 (dd) | H at C6 of pyridine |
| ~7.8 (td) | H at C4 of pyridine |
| ~7.6 (d) | H at C3 of pyridine |
| ~7.3 (ddd) | H at C5 of pyridine |
| ~3.8 (s) | -OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of Methyl 3-(2-Pyridyl)propiolate is expected to show characteristic absorption bands for its functional groups.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050-3100 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (methyl) |
| ~2230 | C≡C stretch (alkyne) |
| ~1715 | C=O stretch (ester) |
| ~1580, 1470, 1430 | C=C and C=N stretches (pyridine ring) |
| ~1250 | C-O stretch (ester) |
Mass Spectrometry (MS)
In a mass spectrum, Methyl 3-(2-Pyridyl)propiolate is expected to show a molecular ion peak corresponding to its molecular weight.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z = 161.05
Reactivity and Synthetic Applications
The reactivity of Methyl 3-(2-Pyridyl)propiolate is dominated by the electrophilic nature of the propiolate moiety, making it an excellent substrate for various nucleophilic and cycloaddition reactions.
Cycloaddition Reactions
Methyl 3-(2-Pyridyl)propiolate is a potent dipolarophile in [3+2] cycloaddition reactions. This type of reaction is a powerful tool for the construction of five-membered heterocyclic rings, which are prevalent in many biologically active compounds.[6] For example, it can react with azides to form triazoles or with nitrones to form isoxazolines.
Diagram of a General [3+2] Cycloaddition Reaction:
Caption: General scheme of a [3+2] cycloaddition reaction involving Methyl 3-(2-Pyridyl)propiolate.
Michael Addition
The electron-withdrawing ester group makes the alkyne susceptible to Michael addition by soft nucleophiles such as amines, thiols, and enolates. This provides a route to functionalized pyridyl-substituted alkenes, which are also valuable synthetic intermediates.
Applications in Medicinal Chemistry
The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Methyl 3-(2-Pyridyl)propiolate serves as an excellent starting material for introducing this important pharmacophore into novel molecular architectures. The propiolate linker can be further elaborated to connect the pyridine headgroup to other fragments, making it a valuable tool in fragment-based drug discovery. The introduction of a methyl group can also favorably modulate the physicochemical and pharmacokinetic properties of a drug candidate.
Safety and Handling
As no specific safety data sheet (SDS) is publicly available for Methyl 3-(2-Pyridyl)propiolate, it is prudent to handle it with the utmost care, assuming it possesses hazards similar to or greater than its structural components, such as methyl propiolate. The following safety information is based on data for methyl propiolate and should be considered as a guideline.[7][8][9]
Hazard Identification:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and eye irritation. May cause respiratory tract irritation.[8][9]
-
Lachrymator: Substance which increases the flow of tears.[8][9]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat.
-
Respiratory Protection: Use in a well-ventilated fume hood. If inhalation risk is high, use a respirator.
Handling and Storage:
-
Keep away from heat, sparks, and open flames.[7]
-
Ground and bond containers when transferring material.[7]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[9]
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.[9]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[9]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[9]
In all cases of exposure, seek immediate medical attention.
References
- 1. methyl 3-(2-Pyridyl)propiolate | 72764-93-3 [amp.chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. methyl 3-(2-Pyridyl)propiolate | 72764-93-3 [chemicalbook.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
